molecular formula C10H15N4O4- B12360186 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)-

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)-

Cat. No.: B12360186
M. Wt: 255.25 g/mol
InChI Key: JZEOWBJXFSZTJU-BQBZGAKWSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- (CAS 121147-97-5) is a chiral pyrrolidine derivative characterized by:

  • Stereochemistry: (2S,4S) configuration, critical for its biological and synthetic applications.
  • Functional groups: A 4-azido substituent and a tert-butyl ester at the 1-position.
  • Molecular formula: C₁₁H₁₇N₃O₄ (inferred from and ).

This compound serves as a key intermediate in peptide synthesis and click chemistry due to its reactive azide group, enabling bioorthogonal ligation . Its tert-butyl ester enhances stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C10H15N4O4-

Molecular Weight

255.25 g/mol

IUPAC Name

(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1/t6-,7-/m0/s1

InChI Key

JZEOWBJXFSZTJU-BQBZGAKWSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Catalytic Asymmetric Hydrogenation

A pivotal method involves the hydrogenation of a dihydro-1H-pyrrole intermediate under high-pressure hydrogen. In Example 31 of WO2014206257A1, (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine was synthesized via asymmetric hydrogenation using a chiral catalyst (denoted as M) and sodium ethoxide in ethanol/DMF (5:1 v/v). The reaction proceeded at 50°C under 1.4–1.5 MPa hydrogen pressure for 24 hours, achieving 61.1% enantiomeric excess (ee). Critical parameters include:

  • Catalyst loading : 0.1 mol% chiral catalyst M relative to substrate.
  • Solvent system : Polar aprotic solvents (e.g., DMF) enhanced reaction rates by stabilizing the transition state.
  • Temperature control : Elevated temperatures (50°C) improved kinetics without compromising stereoselectivity.

Post-reaction workup involved quenching with acetic acid, extraction with ethyl acetate, and silica gel chromatography to isolate the tert-butyl-protected pyrrolidine. The azido group was introduced in subsequent steps via nucleophilic substitution (Section 2.2).

Azido Functionalization Strategies

SN2 Displacement of Hydroxyl Groups

The 4-azido moiety is installed via displacement of a hydroxyl or leaving group. A representative protocol from WO2014206257A1 involves treating (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate with sodium azide and trifluoromethanesulfonic anhydride in dichloromethane at −20°C. The reaction proceeds via in situ generation of a triflate intermediate, enabling nucleophilic attack by azide ions with >90% conversion. Key considerations include:

  • Temperature : Sub-zero conditions minimize side reactions (e.g., elimination).
  • Leaving group : Triflates provide superior reactivity over mesylates or tosylates in sterically hindered environments.

Esterification and Protecting Group Strategies

tert-Butyl Ester Formation

The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann conditions. In Example 24 of WO2014206257A1, (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylic acid was treated with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in tetrahydrofuran (THF). The reaction achieved 89.7% yield after 8 hours at 0°C.

Selective Hydrolysis of Methyl Esters

Purification and Characterization

Chromatographic Isolation

Reverse-phase chromatography (C18 column) with a water/methanol gradient (0.1% trifluoroacetic acid) is preferred for final purification. This method resolves diastereomers and removes residual catalysts, achieving >98% purity.

Spectroscopic Confirmation

  • 1H NMR : Key signals include the tert-butyl singlet at δ 1.39 ppm and azide-related protons at δ 3.05–3.45 ppm.
  • IR Spectroscopy : The azido group exhibits a characteristic stretch at 2100–2150 cm⁻¹.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage
Asymmetric Hydrogenation 61% 61.1 High stereocontrol
SN2 Displacement 90% N/A Scalability
Mitsunobu Reaction 85% N/A Mild conditions

Chemical Reactions Analysis

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The azide group in this compound makes it a potential precursor for the synthesis of bioactive molecules. Azides can be converted into amines or other functional groups through various reduction methods, making them versatile intermediates in drug design.
  • PARP Inhibition : Research indicates that derivatives of pyrrolidine compounds can act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This inhibition is crucial for developing cancer therapies targeting tumors with homologous recombination deficiencies .
  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant antitumor activity by disrupting cellular processes essential for cancer cell survival. The potential for this compound to be developed into a therapeutic agent is under investigation .

Synthetic Organic Chemistry Applications

  • Click Chemistry : The azide functionality allows for the application of click chemistry, a powerful tool for synthesizing complex molecules quickly and efficiently. This method is particularly useful for creating libraries of compounds for biological screening.
  • Synthesis of Novel Compounds : The compound can serve as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
  • Reactivity Studies : Research into the reactivity of this compound can provide insights into reaction mechanisms involving azides and their derivatives. Understanding these mechanisms can lead to improved synthetic strategies in organic chemistry.

Case Studies

  • A study demonstrated the synthesis of a series of pyrrolidine derivatives from 4-azido-3-hydroxybutyric acid esters, showcasing their utility as intermediates in producing biologically active compounds .
  • Another investigation focused on the development of selective PARP inhibitors derived from pyrrolidine structures, highlighting their potential therapeutic benefits against certain cancer types .

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Stereochemical Differences

The target compound is compared to analogs with modifications in substituents, ester groups, and stereochemistry:

Table 1: Key Structural and Stereochemical Comparisons
Compound Name Substituent (Position 4) Ester Groups Stereochemistry CAS Number Molecular Formula
Target Compound Azido 1-(tert-butyl) (2S,4S) 121147-97-5 C₁₁H₁₇N₃O₄
(2S,4R)-4-Amino-1,2-di-tert-butyl ester Amino 1,2-di(tert-butyl) (2S,4R) SCHEMBL8609288 C₁₄H₂₆N₂O₄
(2S,4R)-4-Hydroxy-dibenzyl ester Hydroxy 1,2-dibenzyl (2S,4R) 13500-53-3 C₂₀H₂₁NO₅
(2S,4S)-4-(Methoxymethyl)-tert-butyl ester Methoxymethyl 1-(tert-butyl) (2S,4S) 1378388-16-9 C₁₂H₂₁NO₅
(2S,4R)-4-Amino-methyl ester HCl Amino 1-(tert-butyl), 2-methyl (2S,4R) 138324-82-0 C₁₂H₂₁ClN₂O₄

Key Observations :

  • Substituent Effects: The 4-azido group (target) offers reactivity for click chemistry, while 4-amino () and 4-hydroxy () analogs show utility in peptide coupling and hydrogen bonding, respectively.
  • Steric and Stability Factors : The tert-butyl ester (target) improves steric protection compared to benzyl () or methyl esters (), which are more labile under acidic/basic conditions .
  • Stereochemical Impact : (2S,4S) vs. (2S,4R) configurations alter spatial orientation, affecting binding in biological systems (e.g., enzyme inhibition) .

Key Findings :

  • Anticancer Applications : The target compound’s azide group facilitates conjugation to apratoxin derivatives (), enhancing cytotoxicity in cancer cells.
  • Local Anesthetic Activity: 4-Amino analogs () exhibit significant smooth muscle relaxation and blood pressure modulation .

Physical and Spectroscopic Data

Table 3: Physical Properties and Spectral Signatures
Compound Name Melting Point (°C) [α]D²⁰ (c, solvent) Key IR/NMR Peaks
Target Compound Not reported Not reported Azide stretch: ~2100 cm⁻¹ (IR)
(2S,4R)-4-Amino-methyl ester HCl 243–245 –22.5 (c 0.12, CH₂Cl₂) NH₂: 3300 cm⁻¹; δ 1.4 ppm (t-Bu, ¹H NMR)
Diethyl imidazopyridine 243–245 C≡N: 2220 cm⁻¹; δ 7.5–8.5 ppm (Ar-H)

Insights :

  • The azide group in the target compound provides a distinct IR signature (~2100 cm⁻¹), absent in amino or hydroxy analogs.
  • Chiral centers influence optical rotation, critical for enantiomeric purity in drug synthesis .

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H18N4O4
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 121147-97-5

Synthesis

The synthesis of this compound typically involves the azidation of pyrrolidine derivatives, where the introduction of the azido group enhances its reactivity and potential biological applications. The process often includes:

  • Starting Materials : Pyrrolidine derivatives
  • Reagents : Sodium azide for azidation
  • Conditions : Varying temperatures and solvents to optimize yield and purity.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes. For instance:

  • Angiotensin Converting Enzyme (ACE) Inhibition : Compounds derived from similar structures have shown promising ACE inhibitory activity. For example, modifications to the carboxylic acid group in proline analogs resulted in varying inhibition rates, with some achieving I50I_{50} values as low as 0.07 µM .

Antimicrobial Activity

The azido group in this compound has been associated with antimicrobial properties. Studies have demonstrated that azido-containing compounds can exhibit activity against several bacterial strains. The specific mechanisms are still under investigation but may involve disruption of cellular processes or interference with DNA synthesis.

Case Studies

  • Study on ACE Inhibitors : A study synthesized several derivatives of pyrrolidine and tested their efficacy as ACE inhibitors. The results indicated that modifications significantly impacted inhibitory potency, suggesting that structural variations can lead to enhanced biological activity .
  • Antimicrobial Testing : Another study focused on a series of azido-pyrrolidine derivatives against common pathogens. Results showed that certain compounds exhibited substantial antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Minimum Inhibitory ConcentrationReference
1,2-Pyrrolidinedicarboxylic acid derivativeACE Inhibition0.07 µM
Azido-Pyrrolidine derivativeAntimicrobialVaries by strain
Hydroxamic acid derivative of pyrrolidineACE Inhibition0.011 µM

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